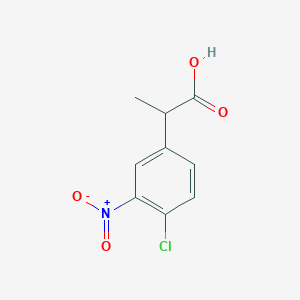
2-(4-Chloro-3-nitrophenyl)propanoic acid
Cat. No. B3116248
Key on ui cas rn:
21520-26-3
M. Wt: 229.62 g/mol
InChI Key: ZUMGMEDTUNEISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04189607
Procedure details


To a mixture of 4.6 g of 2-(4-chloro-3-nitrophenyl) propionic acid and 250 mg of 10% palladium-on-charcoal in 50 ml of ethanol, was added dropwise 2.5 g of hydrazine hydrate under a stream of nitrogen. After the completion of the addition, the mixture was stirred at room temperature for one hour and then refluxed for 6 hours. The resulting mixture was cooled to room temperature, mixed with 250 mg of 10% palladium-on-charcoal and 2.5 g of hydrazine hydrate, and refluxed for 6 hours. After filtration, the filtrate was evaporated and dissolved in 20 ml of water. The aqueous solution was adjusted to pH 5-6 with 6 N hydrochloric acid and then concentrated to a volume of 20 ml. On standing overnight at room temperature, 3.0 g of 2-(m-aminophenyl)propionic acid was obtained; m.p. 98°-100° C.; Analysis--Calculated for C9H11NO2 : C 65.43%, H 6.71%, N 8.48%, Found C 65.41%, H 6.72%, N 8.48%.






Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[N+:13]([O-])=O.O.NN>C(O)C.[Pd]>[NH2:13][C:3]1[CH:4]=[C:5]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])[CH:6]=[CH:7][CH:2]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)C(C(=O)O)C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Two
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Three
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the completion of the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 6 hours
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was cooled to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 6 hours
|
|
Duration
|
6 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 20 ml of water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a volume of 20 ml
|
WAIT
|
Type
|
WAIT
|
|
Details
|
On standing overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C=CC1)C(C(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
